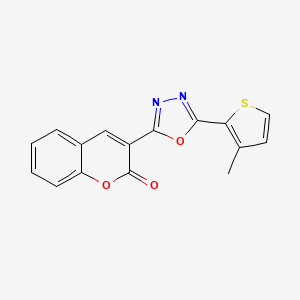

3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3S/c1-9-6-7-22-13(9)15-18-17-14(21-15)11-8-10-4-2-3-5-12(10)20-16(11)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFFEQJHXTXQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling with Chromenone: The final step involves the coupling of the thiophene-oxadiazole intermediate with a chromenone derivative through a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Introduction to 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

The compound 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic molecule that combines a chromene backbone with an oxadiazole ring system. This structure is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. However, specific detailed applications of this exact compound are not widely documented in the available literature. Instead, we can explore related compounds and their applications to infer potential uses.

1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are known for their broad spectrum of biological activities, including antibacterial , anti-inflammatory , and anticonvulsant properties . These compounds are often synthesized and evaluated for their therapeutic potential.

Chromene Derivatives

Chromene derivatives, such as coumarins, are widely studied for their antimicrobial , antioxidant , and anticancer activities . They are also used in the synthesis of complex molecules with potential pharmaceutical applications.

Pyrazole and Oxadiazole-Based Compounds

Pyrazole-based 1,3,4-oxadiazole derivatives have been explored for their fluorescence properties and xanthine oxidase inhibitory activity , which could be relevant in developing diagnostic tools and treatments for conditions like gout .

Potential Applications

Given the properties of related compounds, 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one might have potential applications in:

- Pharmaceuticals : Its structural components suggest possible biological activities such as antimicrobial or anti-inflammatory effects.

- Materials Science : The chromene part of the molecule could contribute to optical properties, making it suitable for applications in materials with specific optical requirements.

Case Studies and Data Tables

Unfortunately, specific case studies or detailed data tables for 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one are not available in the current literature. However, related compounds provide insights into potential applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways such as the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Modifications on the Oxadiazole Ring

Halogen-Substituted Derivatives

6-Bromo-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Structure: Halogens (Br, Cl) enhance molecular weight and polar surface area. Key Difference: Halogens improve binding affinity but reduce metabolic stability compared to the methylthiophene’s neutral lipophilicity.

Heterocycle Variations Beyond Oxadiazole

Oxazole Derivatives

3-(2-(Thiophen-2-ylmethylene-amino)oxazol-5-yl)-2H-chromen-2-one Structure: Oxazole replaces oxadiazole, with a thiophene substituent. Properties: Higher melting point (179–181°C) and distinct IR bands (C–S stretch at 715 cm⁻¹) . Key Difference: Oxazole’s reduced ring strain may enhance stability, but oxadiazole’s electron-deficient nature improves reactivity in biological systems.

Triazine Hybrids

3-{5-[(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one

- Structure : Triazine-sulfanyl group attached to oxadiazole.

- Activity : Broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values as low as 2 μg/mL .

- Key Difference : The triazine moiety introduces multiple hydrogen-bonding sites, whereas methylthiophene prioritizes membrane permeability.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted using thiophene’s LogP contribution.

Biological Activity

The compound 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a novel derivative featuring a chromenone core and an oxadiazole moiety. This structure suggests potential biological activities, particularly in fields such as cancer research and neuropharmacology. The oxadiazole ring is known for its diverse biological properties, including anticancer, anti-inflammatory, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.31 g/mol. The presence of the thiophene and oxadiazole rings contributes to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Voltage-Gated Sodium and Calcium Channels : Similar compounds have shown inhibitory effects on these channels, which are crucial for neuronal excitability and neurotransmitter release.

- GABA Transporter (GAT) : Inhibition of GAT can lead to increased GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission and potentially providing anticonvulsant effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- In vitro Studies : Compounds containing oxadiazole units have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that modifications in the oxadiazole structure led to derivatives with IC50 values as low as 1.143 µM against renal cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| Human Renal Cancer (PRXF 22Rv1) | 1.143 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 2.76 |

| Human Pancreatic Cancer (PAXF 1657) | 9.27 |

These results suggest that the compound may possess significant antiproliferative properties.

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. By modulating ion channel activity, it may reduce neuronal excitability, thus preventing seizures.

Anti-inflammatory Effects

Oxadiazoles have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting a role for this compound in treating inflammatory conditions .

Case Studies

Several case studies have explored the biological activities of oxadiazole derivatives:

- Study on Antitumor Activity : A derivative similar to the target compound exhibited significant inhibition against a panel of 11 cancer cell lines, demonstrating its potential as an anticancer agent .

- Neuropharmacological Research : Another study indicated that oxadiazole derivatives could effectively reduce seizure frequency in animal models by enhancing GABAergic transmission through GAT inhibition.

Q & A

What are the established synthetic routes for synthesizing 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

Level : Basic

Methodological Answer :

The synthesis typically involves cyclization and coupling reactions. A common route starts with the formation of the coumarin-3-carbohydrazide intermediate via hydrazinolysis of coumarin esters. Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux generates the 1,3,4-oxadiazole ring. Subsequent coupling with 3-methylthiophene derivatives is achieved using nucleophilic substitution or condensation reactions. For example, intermediates like 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can react with halogenated aryl compounds (e.g., 2,4,6-trichloro-1,3,5-triazine) in acetone under neutral pH to introduce substituents .

How can reaction conditions be optimized to improve oxadiazole ring formation yield?

Level : Advanced

Methodological Answer :

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst use : Piperidine or sodium acetate accelerates hydrazide cyclization .

- Temperature control : Reflux at 80–100°C for 5–6 hours ensures complete CS₂ elimination .

- Stoichiometric ratios : A 1:1 molar ratio of carbohydrazide to CS₂ minimizes side products .

Data from IR spectroscopy (disappearance of N–H stretches at ~3300 cm⁻¹) and TLC monitoring validate reaction completion .

Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Level : Basic

Methodological Answer :

- IR spectroscopy : Confirms oxadiazole formation (C=N stretch at 1600–1650 cm⁻¹) and coumarin carbonyl (C=O at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies substituent patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) and coupling constants for stereochemical analysis .

- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic space groups) .

How can discrepancies in NMR data for derivatives be resolved?

Level : Advanced

Methodological Answer :

- Use 2D NMR techniques (HSQC, HMBC) to assign overlapping proton environments, especially for thiophene and oxadiazole protons .

- Compare experimental data with DFT-predicted chemical shifts (Gaussian09/B3LYP/6-311G++(d,p)) to identify conformational artifacts .

- Employ variable-temperature NMR to reduce dynamic effects in crowded spectra .

What methodologies are used to evaluate the antimicrobial activity of this compound?

Level : Basic

Methodological Answer :

- Agar diffusion assays : Measure zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- MIC determination : Broth microdilution tests quantify minimum inhibitory concentrations (μg/mL) using standardized CLSI protocols .

- Fungal susceptibility : Test against C. albicans and A. niger via Sabouraud dextrose agar .

How can contradictions in biological activity data across derivatives be addressed?

Level : Advanced

Methodological Answer :

- Perform SAR studies : Correlate substituent electronegativity (e.g., triazine vs. phenyl groups) with activity trends .

- Use molecular docking : Identify binding affinities to targets like DNA gyrase (PDB: 2XCT) to explain potency variations .

- Validate via statistical models : Multivariate regression analyzes MIC outliers linked to lipophilicity (logP) or steric effects .

What crystallographic techniques are used to resolve the compound’s structure?

Level : Basic

Methodological Answer :

- Single-crystal X-ray diffraction : SHELXL refines structures with high-resolution data (<1.0 Å), reporting R factors <0.05 .

- Space group analysis : Orthorhombic systems (e.g., Pna2₁) are common, with unit cell parameters a = 13.0785 Å, b = 25.746 Å .

- Hirshfeld surface analysis : Maps π-π stacking and C–H···O interactions critical for crystal stability .

How can non-covalent interactions in derivatives be modeled computationally?

Level : Advanced

Methodological Answer :

- DFT calculations : B3LYP/6-311G++(d,p) optimizes geometries and calculates interaction energies (e.g., π-π stacking at −15 kcal/mol) .

- NCIplot index : Visualizes weak interactions (van der Waals, hydrogen bonds) via reduced density gradient analysis .

- Molecular electrostatic potential (MEP) : Predicts electrophilic/nucleophilic sites influencing binding .

What structural modifications enhance antimicrobial activity in derivatives?

Level : Advanced

Methodological Answer :

- Triazine incorporation : Derivatives with 4,6-dichloro-1,3,5-triazine show 4–8× lower MIC values against S. aureus due to improved membrane penetration .

- Piperazine/piperidine substitution : N-methylpiperazine derivatives exhibit broader antifungal spectra (e.g., MIC = 8 μg/mL for C. albicans) .

- Electron-withdrawing groups : Nitro or chloro substituents on the coumarin ring increase DNA intercalation potency .

How can synthetic reproducibility be ensured for scale-up studies?

Level : Advanced

Methodological Answer :

- Strict stoichiometry : Use Schlenk techniques under nitrogen to prevent oxidation of thiophene groups .

- Purification protocols : Column chromatography (silica gel, 60–120 mesh) with toluene:acetone (9:1) eluent removes unreacted intermediates .

- Quality control : Validate purity (>95%) via HPLC (C18 column, 254 nm) and elemental analysis (C, H, N ±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.